molecular formula C30H41NO6S B610407 5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid CAS No. 1314795-11-3

5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid

Cat. No.: B610407
CAS No.: 1314795-11-3
M. Wt: 543.7 g/mol
InChI Key: MUICUPWICXUNRS-UVXQUXCMSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Detailed synthetic routes for Radalbuvir are proprietary and not widely disclosed. it is synthesized through a series of chemical reactions.

      Industrial Production: Information on industrial-scale production methods is limited due to its investigational status.

  • Chemical Reactions Analysis

      Reactivity: Radalbuvir undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions are not publicly disclosed.

  • Scientific Research Applications

      Chemistry: Radalbuvir serves as a valuable tool for studying HCV replication and polymerase inhibition.

      Biology: Researchers use it to investigate HCV life cycle dynamics and drug resistance mechanisms.

      Medicine: Clinical trials explore its efficacy in treating HCV-infected patients.

      Industry: Its potential as a therapeutic agent drives interest in pharmaceutical development.

  • Mechanism of Action

      NS5B Inhibition: Radalbuvir inhibits the HCV NS5B polymerase, preventing viral RNA replication.

      Molecular Targets: It binds to the active site of NS5B, disrupting RNA synthesis.

      Pathways Involved: Radalbuvir interferes with the viral RNA-dependent RNA polymerase activity.

  • Comparison with Similar Compounds

      Uniqueness: Radalbuvir’s unique features lie in its non-nucleoside nature and potent inhibition of NS5B.

      Similar Compounds: While Radalbuvir stands out, other HCV inhibitors include nucleoside analogs (e.g., sofosbuvir) and protease inhibitors (e.g., telaprevir).

    Properties

    CAS No.

    1314795-11-3

    Molecular Formula

    C30H41NO6S

    Molecular Weight

    543.7 g/mol

    IUPAC Name

    5-(3,3-dimethylbut-1-ynyl)-3-[[4-hydroxy-4-[[(3S)-oxolan-3-yl]oxymethyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-ene-1-carbonyl]amino]thiophene-2-carboxylic acid

    InChI

    InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)/t21-,22?,23-,30?/m0/s1

    InChI Key

    MUICUPWICXUNRS-UVXQUXCMSA-N

    SMILES

    CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O

    Isomeric SMILES

    CC1=CC[C@@H](CC1)C(=O)N(C2CCC(CC2)(CO[C@H]3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O

    Canonical SMILES

    CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO, not in water

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    GS-9669;  GS 9669;  GS9669;  Radalbuvir.

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
    Reactant of Route 2
    5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
    Reactant of Route 3
    5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
    Reactant of Route 4
    5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
    Reactant of Route 5
    5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid
    Reactant of Route 6
    5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid

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